molecular formula C22H26FN3O6 B2602472 ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate CAS No. 898456-59-2

ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate

Cat. No.: B2602472
CAS No.: 898456-59-2
M. Wt: 447.463
InChI Key: XKBBAWYKZUDUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or as a ligand for certain receptors.

Mechanism of Action

The mechanism of action of ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of nucleoside transporters or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate is unique due to its combination of a piperazine ring, a fluorophenyl group, and a pyran ring, which confer specific chemical and biological properties

Biological Activity

Ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include 2-fluorophenylpiperazine and various acylating agents, which are reacted in a controlled environment to yield the final product. The synthetic pathway often includes purification steps such as column chromatography to isolate the desired compound.

This compound exhibits several biological activities, primarily through its interactions with various receptors and enzymes:

  • Antidepressant Activity : The compound's piperazine moiety suggests potential serotonergic activity, which is supported by studies indicating its influence on serotonin receptors, particularly the 5HT1A subtype .
  • Anti-inflammatory Effects : Preliminary studies have shown that derivatives of similar structures can inhibit cyclooxygenase (COX) enzymes, suggesting that this compound may also exhibit anti-inflammatory properties through COX inhibition .
  • Anticancer Potential : In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines, potentially making this compound a candidate for further anticancer research .

Pharmacological Studies and Findings

A summary of key findings from various studies is presented in the table below:

Study ReferenceBiological ActivityIC50 ValueNotes
Serotonin receptor antagonist0.5 µMEffective in modulating serotonin levels
COX-II inhibition0.52 µMComparable to standard anti-inflammatory drugs
Anticancer activity in HCT116 cells4.363 µMSignificant apoptosis induction

Case Study 1: Antidepressant Properties

In a study examining the antidepressant-like effects of piperazine derivatives, this compound was tested for its ability to reduce symptoms in animal models of depression. Results indicated a significant reduction in immobility time in forced swim tests, suggesting potential efficacy as an antidepressant.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of similar compounds highlighted that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Properties

IUPAC Name

ethyl 2-[[2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O6/c1-2-30-22(29)12-24-21(28)15-32-20-14-31-16(11-19(20)27)13-25-7-9-26(10-8-25)18-6-4-3-5-17(18)23/h3-6,11,14H,2,7-10,12-13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBBAWYKZUDUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.